molecular formula C10H9NO2 B8684168 4-(2-Methoxyacetyl)benzonitrile

4-(2-Methoxyacetyl)benzonitrile

Cat. No.: B8684168
M. Wt: 175.18 g/mol
InChI Key: FDGMGJFQCFFTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyacetyl)benzonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(2-methoxyacetyl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3

InChI Key

FDGMGJFQCFFTAZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iso-propyl magnesium chloride (2 M solution in THF; 3.0 mL; 6.0 mmol) was added to an ice-cooled solution of 4-iodobenzonitrile (1.2 g, 5.0 mmol) in anhydrous THF (10 mL). This solution was stirred at this temperature for 10 minutes and then added dropwise to a cooled (−78° C.) solution of N-2-dimethoxy-N-methylacetamide (0.998 g, 7.50 mmol) in anhydrous THF (5 mL). The reaction mixture was stirred at this temperature for 1 hour and then stirred at RT for 1 hour. The reaction mixture was then treated with 10% aqueous potassium hydrogen sulfate solution and extracted with DCM. The organic phase was passed through a hydrophobic frit and evaporated under reduced pressure. The residue was purified by flash chromatography eluting with iso-hexane/EtOAc (3:2) to afford the title compound. 1H NMR (CDCl3, 400 MHz) δ 8.06-8.04 (m, 2H), 7.80-7.77 (m, 2H), 4.67 (s, 2H), 3.50 (s, 3H).
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-2-dimethoxy-N-methylacetamide
Quantity
0.998 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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